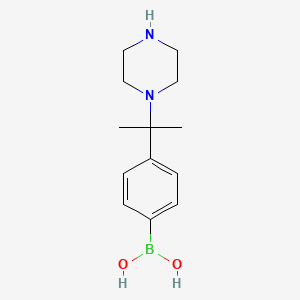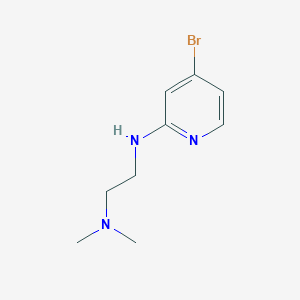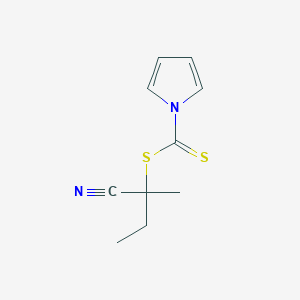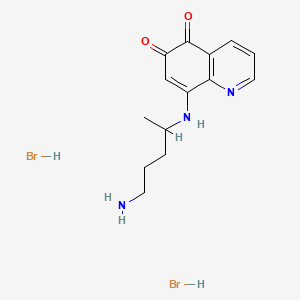
N-FMoc-13-O-Ethylamphotericin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-FMoc-13-O-Ethylamphotericin B is a derivative of Amphotericin B, a well-known antifungal compoundAmphotericin B itself is a polypeptide antibiotic active against gram-positive bacteria and various fungal species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMoc-13-O-Ethylamphotericin B involves the introduction of the FMoc group and the ethyl group to the parent compound, Amphotericin B. The FMoc group is typically introduced using FMoc-protected amino acids or peptides, which are then coupled to the target molecule under specific conditions. The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and reactors to ensure high yield and purity. The process would include purification steps such as chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-FMoc-13-O-Ethylamphotericin B can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-FMoc-13-O-Ethylamphotericin B has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its interactions with biological membranes and its potential as a drug delivery agent.
Medicine: Its antifungal properties make it a candidate for developing new antifungal therapies.
Industry: It is used in the production of hydrogels and other materials with biomedical applications
Mechanism of Action
The mechanism of action of N-FMoc-13-O-Ethylamphotericin B is similar to that of Amphotericin B. It binds to ergosterol, a component of fungal cell membranes, forming pores that cause rapid leakage of monovalent ions (K⁺, Na⁺, H⁺, and Cl⁻) and subsequent fungal cell death. This binding disrupts the integrity of the fungal cell membrane, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
13-O-Methylamphotericin B: An analogue with a methyl group instead of an ethyl group at the 13th position.
Amphotericin B: The parent compound without the FMoc and ethyl modifications.
N-FMoc-13-O-Methylamphotericin B: Similar to N-FMoc-13-O-Ethylamphotericin B but with a methyl group at the 13th position
Uniqueness
This compound is unique due to its specific modifications, which enhance its solubility, stability, and potential for targeted delivery. The FMoc group provides additional hydrophobic interactions, while the ethyl group at the 13th position can influence the compound’s binding affinity and specificity .
Properties
Molecular Formula |
C64H87NO19 |
|---|---|
Molecular Weight |
1174.4 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1-ethoxy-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C64H87NO19/c1-6-80-64-35-44(68)32-52(70)51(69)30-29-42(66)31-43(67)33-55(72)81-40(4)39(3)58(73)38(2)23-17-15-13-11-9-7-8-10-12-14-16-18-24-45(34-54(84-64)56(61(76)77)53(71)36-64)83-62-60(75)57(59(74)41(5)82-62)65-63(78)79-37-50-48-27-21-19-25-46(48)47-26-20-22-28-49(47)50/h7-28,38-45,50-54,56-60,62,66-71,73-75H,6,29-37H2,1-5H3,(H,65,78)(H,76,77)/b8-7+,11-9+,12-10+,15-13+,16-14+,23-17+,24-18+/t38-,39-,40-,41+,42+,43+,44-,45-,51+,52+,53-,54-,56+,57-,58+,59+,60-,62-,64+/m0/s1 |
InChI Key |
QFMZAYLNZWSJSF-VTESSEKTSA-N |
Isomeric SMILES |
CCO[C@]12C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]([C@H](/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H](O1)[C@@H]([C@H](C2)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
Canonical SMILES |
CCOC12CC(CC(C(CCC(CC(CC(=O)OC(C(C(C(C=CC=CC=CC=CC=CC=CC=CC(CC(O1)C(C(C2)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O)C)O)C)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)




![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)

